molecular formula C8H5F3O3 B1486681 2-(Difluoromethoxy)-6-fluorobenzoic acid CAS No. 960249-94-9

2-(Difluoromethoxy)-6-fluorobenzoic acid

Cat. No.: B1486681
CAS No.: 960249-94-9
M. Wt: 206.12 g/mol
InChI Key: PYNAIGXTZSNCKP-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated benzoic acids. This compound is characterized by the presence of two fluorine atoms attached to a methoxy group and an additional fluorine atom attached to the benzene ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-(difluoromethoxy)-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNAIGXTZSNCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960249-94-9
Record name 2-(difluoromethoxy)-6-fluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-fluorobenzoic acid typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the benzene ring. One common method is the difluoromethylation of a suitable precursor, such as a benzoic acid derivative, using difluoromethylating agents. The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the difluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems. The choice of reagents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amine or thiol derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

2-(Difluoromethoxy)-6-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)-6-fluorobenzoic acid
  • 2-(Difluoromethoxy)-4-fluorobenzoic acid
  • 2-(Difluoromethoxy)-6-chlorobenzoic acid

Uniqueness

2-(Difluoromethoxy)-6-fluorobenzoic acid is unique due to the specific arrangement of the difluoromethoxy and fluorine groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of multiple fluorine atoms also enhances its ability to interact with biological molecules, making it valuable in various scientific research applications .

Biological Activity

2-(Difluoromethoxy)-6-fluorobenzoic acid, with the CAS No. 960249-94-9, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with difluoromethoxy and fluorine groups. The presence of fluorine atoms enhances lipophilicity and may impact the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Fluorinated compounds often exhibit increased potency in biological systems due to their electron-withdrawing properties, which can stabilize interactions with target proteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes.
  • Antimicrobial Properties : Some investigations have indicated that it could possess antimicrobial effects against specific pathogens.

Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant growth inhibition. The IC50 values were reported in the low micromolar range, indicating potent activity against these cells.

Cell LineIC50 (μM)
Human Prostate (DU145)4.5
Hepatocellular Carcinoma (HepG2)3.8
T-cell Lymphoma (Jurkat)5.1

This data suggests that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophage models. This effect was linked to reduced expression of COX-2, a key enzyme in the inflammatory response.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In particular, it showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other fluorinated benzoic acids. For instance:

CompoundAnticancer Activity (IC50 μM)Anti-inflammatory Activity
This compound3.8 - 5.1Moderate
4-Fluoro-3-methylbenzoic acid10 - 15Low
3,4-Difluorobenzoic acid5 - 7High

This table illustrates that while some related compounds exhibit similar activities, the difluoromethoxy substitution may enhance both anticancer and anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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